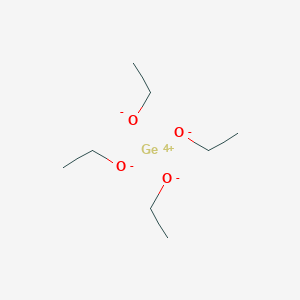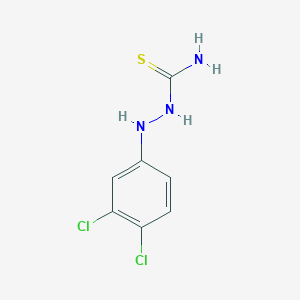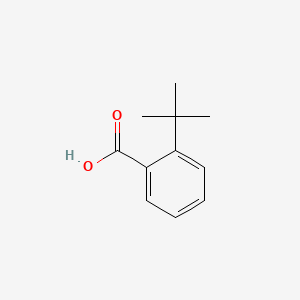
乙氧基锗(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germanium(IV) ethoxide, also known as Tetraethoxygermanium, is a chemical compound with the linear formula Ge(OC2H5)4 . It has a molecular weight of 252.88 . It is used as a sol-gel intermediate for optical fibers and photosensitive SiO2-BeO2 glasses .
Synthesis Analysis
Germanium(IV) ethoxide can be synthesized by reacting anhydrous ethanol with germanium (IV) chloride . It is also used in the preparation of Germanium oxide by Chemical Vapor Deposition (CVD) .Molecular Structure Analysis
The molecular structure of Germanium(IV) ethoxide is represented by the linear formula Ge(OC2H5)4 . The molecular weight of the compound is 252.88 .Chemical Reactions Analysis
Germanium(IV) ethoxide is a sol-gel precursor used to fabricate GeO2 thin films for optical fibers and with carbon materials used as an anode for Lithium-ion Batteries (LIBs) .Physical And Chemical Properties Analysis
Germanium(IV) ethoxide is a clear colorless liquid . It has a melting point of -72°C, a boiling point of 185.5°C, and a density of 1.14 g/mL at 25 °C . The refractive index n20/D is 1.407 (lit.) . It is soluble in anhydrous alcohol and benzene, but hydrolyzes in water .科学研究应用
Mitigation of Saline Toxicity in Soybean
Ethanol treatment has been found to enhance physiological and biochemical responses in soybeans, mitigating the effects of saline toxicity . The application of ethanol resulted in an enhancement of biomass, leaf area, photosynthetic pigment contents, net photosynthetic rate, shoot relative water content, water use efficiency, and K+ and Mg2+ contents, leading to improved growth performance under salinity .
Electrochemical Reduction of CO2
The electrochemical conversion of CO2 into value-added chemicals is a promising approach for addressing environmental and energy supply problems . In one study, electrochemical CO2 catalysis to ethanol was achieved using incorporated Cu/CuxO nanoparticles into nitrogenous porous carbon cuboids . The composite electrocatalyst reduced CO2 to ethanol at low overpotential, exhibiting maximum ethanol faradaic efficiency of 50% at −0.5 V vs. reversible hydrogen electrode .
Alleviation of Heat Damage to Leaf Photosynthesis
Ethanol application can increase the contents of sugars, as a result of ethanol incorporation and its conversion into sugars via gluconeogenesis activation . Although environmental stress generally inhibits photosynthesis and growth, in the ethanol-pretreated plants the accumulated sugars improve growth under stress conditions .
安全和危害
属性
IUPAC Name |
ethanolate;germanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOPPBXAFHGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890739 |
Source


|
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14165-55-0 |
Source


|
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of Germanium(IV) ethoxide in material science research?
A1: Germanium(IV) ethoxide is a valuable precursor in material science, particularly for synthesizing germanium oxide (GeO2) nanomaterials. [, ] This compound is particularly useful in techniques like Atomic Layer Deposition (ALD) [] and sol-gel processing [] for creating controlled and uniform thin films of GeO2. These films find applications in various fields, including microelectronics, optics, and catalysis, due to the unique properties of GeO2 like its high refractive index and dielectric constant.
Q2: How does Germanium(IV) ethoxide behave in basic aqueous solutions, and how does this relate to nanoparticle formation?
A2: In basic aqueous solutions, Germanium(IV) ethoxide undergoes hydrolysis and condensation reactions, similar to its silicon analogue, tetraethyl orthosilicate (TEOS). [] The ethoxide groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) from the solution, leading to the formation of germanium hydroxide species. These species then condense, releasing water molecules and forming Ge-O-Ge bonds, ultimately leading to the formation of GeO2 nanoparticles. The research indicates that this self-assembly process occurs at a specific critical aggregation concentration (CAC) where the molar ratio of GeO2 to hydroxide ions (OH-) is 1:1. [] The resulting nanoparticles exhibit either a cubic or spherical geometry with dimensions of roughly 1 nm. Interestingly, this size remains consistent regardless of the solution's pH or the type of cation present. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







